molecular formula C14H13N3 B232390 2-Anilino-2-pyridin-3-ylpropanenitrile

2-Anilino-2-pyridin-3-ylpropanenitrile

Cat. No.: B232390
M. Wt: 223.27 g/mol
InChI Key: HQAJLDUHPSSFDV-UHFFFAOYSA-N
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Description

2-Anilino-2-pyridin-3-ylpropanenitrile is a nitrile-containing compound featuring a propanenitrile backbone with two aromatic substituents: an anilino (phenylamino) group and a pyridin-3-yl group attached to the central carbon. Its structure is represented as CH₂-C(NHPh)(Pyridin-3-yl)-C≡N, where the nitrile group occupies the terminal carbon. This compound is notable for its dual aromatic substituents, which may confer unique physicochemical properties, such as enhanced π-π stacking interactions or metal coordination capabilities.

Properties

Molecular Formula

C14H13N3

Molecular Weight

223.27 g/mol

IUPAC Name

2-anilino-2-pyridin-3-ylpropanenitrile

InChI

InChI=1S/C14H13N3/c1-14(11-15,12-6-5-9-16-10-12)17-13-7-3-2-4-8-13/h2-10,17H,1H3

InChI Key

HQAJLDUHPSSFDV-UHFFFAOYSA-N

SMILES

CC(C#N)(C1=CN=CC=C1)NC2=CC=CC=C2

Canonical SMILES

CC(C#N)(C1=CN=CC=C1)NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Anilino-2-pyridin-3-ylpropanenitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a halogenated pyridine with an aniline derivative in the presence of a palladium catalyst and a boron reagent . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Another method involves the use of pyridinylboronic acids and esters, which can be synthesized through halogen-metal exchange followed by borylation . This approach allows for the selective formation of the desired product under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions and purification processes is crucial to ensure high yield and quality.

Chemical Reactions Analysis

Types of Reactions

2-Anilino-2-pyridin-3-ylpropanenitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenated reagents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-Anilino-2-pyridin-3-ylpropanenitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Anilino-2-pyridin-3-ylpropanenitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit protein kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

3-Aryl-2-arylhydrazopropanenitriles ()
  • Structure: Features a hydrazone group (NH-N=C) instead of the anilino and pyridinyl substituents.
  • Functional Groups : Nitrile, hydrazone.
  • Reactivity/Applications : These compounds serve as precursors for synthesizing indoles, 1,2,3-triazoles, and pyrazolo[4,3-<i>d</i>]pyrimidines via cyclization reactions. The hydrazone moiety enhances reactivity toward electrophilic substitution, enabling rapid heterocycle formation .
3-Amino-5-(3-hydroxyprop-1-yn-1-yl)picolinonitrile ()
  • Structure: A picolinonitrile derivative with amino and hydroxypropynyl groups on the pyridine ring.
  • Functional Groups : Nitrile, amine, propargyl alcohol.
  • Reactivity/Applications : The hydroxypropynyl group enables participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), suggesting utility in bioconjugation or polymer synthesis .
N-(2-Acetoxyethyl)-N-(2-cyanoethyl)aniline ()
  • Structure: An aniline derivative with cyanoethyl and acetoxyethyl substituents.
  • Functional Groups : Nitrile, ester, tertiary amine.
  • Reactivity/Applications : The acetoxy group may act as a lipophilic prodrug moiety, hydrolyzing to release acetic acid. Applications include dye intermediates or pharmaceutical excipients .

Functional Group Analogues

5-(Methylamino)-2-phenyloxazole-4-carbonitrile ()
  • Structure: Oxazole core with methylamino and phenyl substituents.
  • Functional Groups : Nitrile, oxazole, secondary amine.
  • Reactivity/Applications : The oxazole ring is electron-deficient, facilitating nucleophilic aromatic substitution. Such compounds are explored as kinase inhibitors in drug discovery .

Comparative Data Table

Compound Name Substituents on Central Carbon Functional Groups Molecular Formula* Key Applications/Reactivity
2-Anilino-2-pyridin-3-ylpropanenitrile Anilino, Pyridin-3-yl Nitrile, amine, pyridine C₁₄H₁₂N₃ (derived) Pharmaceutical intermediates, metal ligands
3-Aryl-2-arylhydrazopropanenitriles Arylhydrazono, Aryl Nitrile, hydrazone Varies Indole/triazole synthesis
3-Amino-5-(3-hydroxypropynyl)picolinonitrile Amino, Hydroxypropynyl Nitrile, alkyne, amine C₉H₈N₃O Click chemistry
N-(2-Acetoxyethyl)-N-(2-cyanoethyl)aniline Cyanoethyl, Acetoxyethyl Nitrile, ester, amine C₁₄H₁₈N₂O₂ Prodrugs, surfactants

*Note: Reported molecular formula for this compound in (C₁₈H₂₂O₄) conflicts with structural derivation.

Research Findings and Implications

  • Reactivity: The anilino and pyridinyl groups in this compound may facilitate nucleophilic aromatic substitution or coordination chemistry, distinguishing it from hydrazone-based analogues ().
  • Applications : Pyridine-containing nitriles are prevalent in agrochemicals (e.g., herbicides) and pharmaceuticals (e.g., kinase inhibitors). The dual aromatic substituents in the target compound could enhance binding affinity in drug-receptor interactions .
  • Synthetic Utility: Unlike ’s hydrazononitriles, the absence of a hydrazone group limits cyclization pathways but expands utility in cross-coupling reactions (e.g., Suzuki-Miyaura) due to aryl halide compatibility.

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